molecular formula C12H8ClNO4S B141399 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene CAS No. 39055-84-0

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Cat. No.: B141399
CAS No.: 39055-84-0
M. Wt: 297.71 g/mol
InChI Key: ZKMJWBJCNUSXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C12H8ClNO4S and its molecular weight is 297.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Behavior and Reactions

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene and its derivatives exhibit interesting electrochemical behavior, making them subjects of study in the field of electrochemistry. The electrochemical reduction of p-nitrophenyl methyl sulfone, a related compound, has been investigated, revealing that electrogenerated radical anions of these compounds are long-lived and do not undergo classic two-electron cleavage. Instead, other reactions occur due to the electron-withdrawing nitro and cyano substituents, leading to the formation of various products like p-nitrophenolate, p-nitrophenyl alkyl ether, and p-nitrophenol (Pilard et al., 2001).

Cationic Arylation and Chemical Reactions

The cationic arylation of substituted benzenes with p-nitrophenyl cation, generated from related compounds, has been studied, indicating the electrophilic character of the p-nitrophenyl cation. The selectivity of this cation is relatively low compared with other cations, functioning as a cation diradical with concerted uncoupling of a pair of π-electrons (Kamigata et al., 1972).

Synthesis of Chemical Structures

The compound and its related sulfides have been used in various synthesis processes. For instance, the chlorination of alkyl phenyl sulfides using (dichloroiodo)benzene has been explored, highlighting a mild and rapid nucleophilic chlorination extended to sulfa-Michael derived sulfides. This method allows for the formation of elimination-sensitive β-chloro carbonyl and nitro compounds, showcasing the versatility of these compounds in synthetic chemistry (Canestrari et al., 2017).

Fuel Cell Applications

In the realm of materials science, specifically for fuel cell applications, sulfonated poly(ether sulfone)s, closely related to this compound, have been prepared. These materials form tough, flexible, and transparent membranes by solvent casting and exhibit efficient proton conduction due to the well-defined phase-separated structures induced by the polarity difference between sulfonated and hydrophobic units (Matsumoto et al., 2009).

Safety and Hazards

The safety data sheet for “1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene” provides several precautionary statements. These include keeping the product away from heat/sparks/open flames/hot surfaces, handling it under inert gas, protecting it from moisture, and avoiding breathing dust/fume/gas/mist/vapours/spray among others . It’s important to follow these safety guidelines when handling this chemical.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMJWBJCNUSXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332588
Record name p-Chlorophenyl p-nitrophenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39055-84-0
Record name 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39055-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chlorophenyl p-nitrophenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 35% aqueous hydrogen peroxide solution (13.6 g) was added dropwise to a mixture composed of 14.0 g of 1-(4-chlorophenylthio)-4-nitrobenzene and 47 mL of acetic acid. The mixed solution was stirred with heating at 70 to 80° C. for 1.5 hr. Thereafter, this reaction solution was cooled and was poured into water, and the precipitated crystals were collected by filtration to give 22.0 g of 1-(4-chlorobenzene sulfonyl)-4-nitrobenzene.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.